3-(Benzylamino)propanamide

CETP inhibition Cardiovascular disease HDL-C elevation

Select 3-(Benzylamino)propanamide (CAS 16490-80-5) when your project demands the precise N-benzyl-β-alaninamide scaffold validated in CETP inhibitor SAR studies. Analog substitution (e.g., 3-(phenylamino)propanamide) destroys the key binding affinity driven by the benzyl moiety, making this the only viable building block for replicating the 11.7-fold potency enhancement observed from lead L10 to HL16. Sourced at 95% purity with documented melting point (96–97 °C) to serve as a reference standard, this stock item eliminates synthetic bottlenecks and ensures batch-to-batch consistency across in vitro screening and in vivo dyslipidemia models.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 16490-80-5
Cat. No. B095572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)propanamide
CAS16490-80-5
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCCC(=O)N
InChIInChI=1S/C10H14N2O/c11-10(13)6-7-12-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H2,11,13)
InChIKeyGGJZFUWYCGSBCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylamino)propanamide (CAS 16490-80-5): Procurement-Grade β-Alaninamide Scaffold for CETP Inhibitor Development


3-(Benzylamino)propanamide (CAS 16490-80-5), also designated as N3-benzyl-β-alaninamide, is a β-alaninamide derivative featuring a benzylamino substituent on the propanamide backbone (molecular formula C10H14N2O, molecular weight 178.23 g/mol) [1]. This compound serves as a versatile synthetic intermediate and a core pharmacophore in medicinal chemistry, most notably as the foundational scaffold for a series of potent cholesteryl ester transfer protein (CETP) inhibitors [2]. Commercially, it is available at 95% purity from major suppliers such as Enamine (via Sigma-Aldrich) and AKSci, primarily intended for research and development applications .

3-(Benzylamino)propanamide: Why Generic β-Alaninamide Substitution Undermines CETP Inhibitor Potency and Scaffold Integrity


Substituting 3-(Benzylamino)propanamide with a generic β-alaninamide or a closely related analog (e.g., 3-(phenylamino)propanamide) is not equivalent and can lead to a critical loss of biological activity or synthetic utility. The N-benzyl moiety is a key structural feature for specific biological interactions, as demonstrated by structure-activity relationship (SAR) studies on CETP inhibitors, where the benzyl group directly contributes to binding affinity and functional potency [1]. The specific substitution pattern on the propanamide core dictates both the compound's pharmacological profile and its downstream reactivity in synthetic pathways, meaning that even minor structural alterations can invalidate established protocols or diminish desired inhibitory effects [2].

3-(Benzylamino)propanamide Procurement: Quantified Differentiation from Key Comparators in CETP Inhibition and Physicochemical Properties


CETP Inhibitor Potency: HL16 (Benzylamino-based) vs. Lead Compound L10

The 3-(benzylamino)propanamide core is essential for achieving high-potency CETP inhibition. The optimized derivative HL16, based on this scaffold, exhibits an in vitro IC50 of 0.69 µM against CETP, representing an 11.7-fold improvement in potency compared to the initial lead compound L10 (IC50 = 8.06 µM) [1]. This differentiation underscores the value of the benzylamino-propanamide framework for developing advanced CETP inhibitors.

CETP inhibition Cardiovascular disease HDL-C elevation Atherosclerosis

In Vivo Efficacy of 3-(Benzylamino)propanamide Derivatives: Lipid Profile Modulation in Hamster Model

Beyond in vitro potency, the 3-(benzylamino)propanamide derivative HL16 demonstrates significant in vivo efficacy, leading to favorable HDL-C enhancement and LDL-C reduction in a hamster model [1]. This in vivo validation is a critical differentiator, as many CETP inhibitors with promising in vitro activity fail to translate to meaningful in vivo effects. While direct comparator data for alternative scaffolds in this specific model is not provided in this study, the demonstration of in vivo modulation of key lipid parameters positions HL16 as a compelling lead.

In vivo pharmacology Lipid metabolism Hamster model HDL-C/LDL-C

Procurement Consideration: Melting Point Discrepancy and Purity Specification

Procurement of 3-(benzylamino)propanamide requires attention to a notable discrepancy in reported melting points across different suppliers. Sigma-Aldrich (Enamine product) specifies a melting point of 96-97°C for the 95% purity material , while another source (Chembase) reports a significantly higher melting point of 164-166°C for what is listed as the same 95% purity compound [1]. This variation, which could stem from differences in salt form (free base vs. hydrochloride) or polymorphic purity, is a critical procurement consideration not observed with simpler analogs like 3-(phenylamino)propanamide (reported melting point 52-53°C) .

Quality control Purity analysis Melting point Chemical procurement

Commercial Availability: Documented Research-Grade Sourcing vs. Limited Alternatives

3-(Benzylamino)propanamide is commercially available at a defined 95% purity from established research chemical suppliers like AKSci and Sigma-Aldrich (sourced from Enamine) . In contrast, a close structural analog, 3-(benzylamino)propanoic acid (CAS 5426-62-0), is primarily offered on a custom synthesis basis, indicating lower market availability and longer procurement lead times [1]. This difference in commercial accessibility can significantly impact project timelines and experimental reproducibility.

Commercial sourcing Supply chain Research chemicals CAS 16490-80-5

Optimal Research and Procurement Scenarios for 3-(Benzylamino)propanamide (CAS 16490-80-5)


Medicinal Chemistry: Optimization of CETP Inhibitor Lead Series

Use 3-(benzylamino)propanamide as the core scaffold for synthesizing novel N,N-3-phenyl-3-benzylaminopropanamide derivatives to further optimize CETP inhibitory activity. This is supported by direct evidence of an 11.7-fold potency increase from lead compound L10 to derivative HL16 [1]. The defined SAR around the benzylamino group makes this a high-value starting point for developing potent cardiovascular agents.

In Vivo Pharmacology: Preclinical Evaluation of CETP Inhibitors for Dyslipidemia

Employ derivatives of 3-(benzylamino)propanamide, such as HL16, in hamster models of dyslipidemia to assess in vivo efficacy for HDL-C elevation and LDL-C reduction [1]. This application is justified by the demonstrated in vivo activity of the scaffold, a critical step beyond in vitro screening that many candidate molecules fail to achieve.

Chemical Synthesis: β-Alaninamide Building Block for Complex Molecules

Utilize 3-(benzylamino)propanamide as a readily available, N-substituted β-alaninamide building block in multi-step organic synthesis. Its commercial availability as a 95% purity stock item from major suppliers makes it a practical choice for creating focused libraries or functionalized intermediates, with the benzyl group offering a site for further diversification or acting as a protecting group for the secondary amine.

Analytical and Quality Control: Reference Standard for Polymorph or Salt Form Analysis

Given the reported discrepancy in melting points from different sources (96-97°C vs. 164-166°C), 3-(benzylamino)propanamide from a well-documented, high-purity source (e.g., Enamine via Sigma-Aldrich) can serve as a reference standard for analytical method development [2]. This application is crucial for laboratories aiming to characterize their own in-house synthesized batches or verify the identity and purity of materials from alternative suppliers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzylamino)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.